molecular formula C22H24N2O4 B1667004 Alstonidine CAS No. 25394-75-6

Alstonidine

Cat. No. B1667004
CAS RN: 25394-75-6
M. Wt: 380.4 g/mol
InChI Key: ZHSWZGYEMVSUSM-JQFCIGGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alstonidine is a biochemical.

Scientific Research Applications

Pharmacological Properties

Alstonidine, a constituent of Alstonia scholaris, is known for its diverse pharmacological properties. Research has highlighted its applications in various treatments, including malaria, skin diseases, asthma, and bronchitis. Alstonidine contributes to the anti-microbial, anti-diarrhoeal, anti-plasmodial, anti-oxidant, anti-inflammatory, hepatoprotective, and immunomodulatory activities of Alstonia scholaris. These properties are primarily attributed to the presence of alkaloids like Alstonidine in the plant (Baliga, 2012).

Chemical Composition and Potential Uses

Psychopharmacological Effects

Echitovenidine, an alkaloid closely related to Alstonidine, found in Alstonia venenata, has shown monoamine oxidase inhibitor activity. This suggests a potential application in the treatment of mental disorders, rationalizing the use of the plant in traditional Indian medicine for such conditions (Bhattacharya et al., 1976).

Anti-inflammatory and Analgesic Effects

Research on Alstonia scholaris, which contains Alstonidine, has demonstrated significant anti-inflammatory and analgesic activities. These effects are attributed to the ethanolic extract and alkaloid fractions of the plant, suggesting Alstonidine's role in these pharmacological actions (Shang et al., 2010).

Herbicide Mechanism

Alstonidine is also relevant in the context of herbicides targeting acetolactate synthase (ALS). While not directly mentioned in the context of herbicides, the study of alkaloids like Alstonidine can contribute to understanding the mechanisms of ALS-inhibiting herbicides (Zhou et al., 2007).

properties

CAS RN

25394-75-6

Product Name

Alstonidine

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

methyl (2S,3S,4S)-3-(hydroxymethyl)-2-methyl-4-[(9-methylpyrido[3,4-b]indol-1-yl)methyl]-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C22H24N2O4/c1-13-17(11-25)16(18(12-28-13)22(26)27-3)10-19-21-15(8-9-23-19)14-6-4-5-7-20(14)24(21)2/h4-9,12-13,16-17,25H,10-11H2,1-3H3/t13-,16-,17-/m0/s1

InChI Key

ZHSWZGYEMVSUSM-JQFCIGGWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C(=CO1)C(=O)OC)CC2=NC=CC3=C2N(C4=CC=CC=C34)C)CO

SMILES

CC1C(C(C(=CO1)C(=O)OC)CC2=NC=CC3=C2N(C4=CC=CC=C34)C)CO

Canonical SMILES

CC1C(C(C(=CO1)C(=O)OC)CC2=NC=CC3=C2N(C4=CC=CC=C34)C)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alstonidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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